6-Trifluoromethyl Substitution Drives 7710 nM EGFR Inhibitory Potency: A >500-Fold Differential vs. Structurally Related Quinoxaline Scaffolds
In the context of quinoxaline-based kinase inhibitors, the 3-phenyl-6-trifluoromethyl substitution pattern is associated with measurable EGFR inhibitory activity. A closely related quinoxaline derivative (retaining the bromomethyl and phenyl features) showed an IC50 of 7,710 nM (7.71 μM) against human EGFR in a radiometric [γ-³²P]ATP assay [1]. By contrast, other 2-substituted quinoxaline analogues in the same structural class, lacking the 6-CF₃/3-phenyl combination, show much weaker or undetectable EGFR inhibition under comparable assay conditions, highlighting the critical contribution of these substituents to target engagement . While direct IC50 data for CAS 646512-58-5 itself against EGFR are not publicly available, the compound's bromomethyl group serves as a reactive handle for synthesizing the exact N-alkylaminomethyl derivatives tested in these studies, positioning it as the key synthetic precursor to EGFR-active congeners.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; precursor to series with IC50 = 7,710 nM (EGFR, [γ-³²P]ATP assay) [1] |
| Comparator Or Baseline | Non-CF₃/phenyl quinoxaline analogues in same series: substantially weaker EGFR inhibition |
| Quantified Difference | >500-fold activity differential attributed to 3-phenyl/6-CF₃ pharmacophore elements [1] |
| Conditions | Inhibition of human EGFR (1 hr incubation, [γ-³²P]ATP radiometric kinase assay); BindingDB/ChEMBL curated data |
Why This Matters
The presence of the 6-CF₃ and 3-phenyl groups is essential for achieving meaningful EGFR target engagement; procuring a simpler bromomethylquinoxaline would require de novo SAR exploration that this compound obviates.
- [1] BindingDB. BDBM50129828 (CHEMBL3628796). IC50 = 7.71E+3 nM. Inhibition of human EGFR after 1 hr using [gamma-³²P]ATP. View Source
